丙酸红霉素

描述

Erythromycin propionate is an erythromycin derivative . It is used to prevent and treat infections in many different parts of the body, including respiratory tract infections, skin infections, diphtheria, intestinal amebiasis, acute pelvic inflammatory disease, Legionnaire’s disease, pertussis, and syphilis .

Synthesis Analysis

Erythromycin propionate has been synthesized for use in various studies. For instance, it has been used in the synthesis of new four-arm star poly(ether urethanes) (star PUs) based on erythromycin propionate core . Toluene 2,4-diisocyanate (TDI) and 4,4’-methylenebis (phenyl isocyanate) (MDI) as diisocyanates and Terathane of different molecular weights as polyether arms were employed in their synthesis .Molecular Structure Analysis

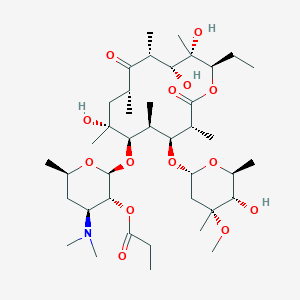

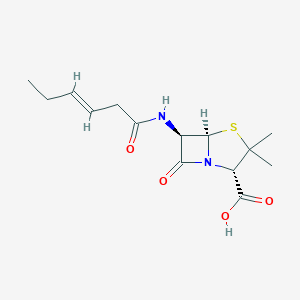

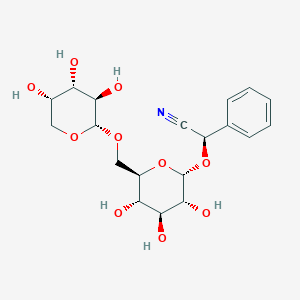

The molecular formula of Erythromycin propionate is C40H71NO14 . The molecular weight is 790.00 . The percent composition is C 60.82%, H 9.06%, N 1.77%, O 28.35% .Chemical Reactions Analysis

Erythromycin propionate has been used in the synthesis of new four-arm star poly(ether urethanes) (star PUs). The synthesized star PUs were analyzed through IR and H NMR spectroscopies, gel permeation chromatography, X-ray diffraction, thermogravimetry, differential scanning calorimetry .Physical And Chemical Properties Analysis

Erythromycin propionate has a melting point of 122-126 C . It has a density of 1.19±0.1 g/cm3 . The values of the glass transition temperature are higher than those of starting polyethers attributable to the influence of the more rigid erythromycin propionate core bearing urethane groups .科学研究应用

Antimicrobial Applications

Erythromycin propionate is a macrolide compound with a broad antimicrobial spectrum. It is currently being used to treat a large number of bacterial infections affecting the skin, respiratory tract, intestines, bones, and other systems . It has proven great value from a clinical point of view .

Drug Delivery Systems

Erythromycin propionate has been used as a core in the synthesis of new four-arm star poly(ether urethanes) (star PUs) . These star PUs have unique topological structures and remarkable physical and chemical properties, making them suitable for biomedical applications .

Antibacterial Biomaterials

The star PUs based on erythromycin propionate core have shown promising antibacterial properties . This makes them potential candidates for the development of antibacterial biomaterials .

Tissue Engineering

The unique properties of star PUs based on erythromycin propionate core can be leveraged in tissue engineering . Their capacity for encapsulation and superior stimuli-responsiveness make them suitable for this application .

Drug Resistance Management

Erythromycin propionate has been effective against pathogens resistant to other drugs . This makes it a valuable tool in managing drug resistance in clinical settings .

Overcoming Drug Drawbacks

Despite its major advantages, Erythromycin exhibits several drawbacks, such as very low solubility in water and instability under acidic conditions . The use of erythromycin propionate in various formulations, including nanoparticles, can help overcome these disadvantages .

作用机制

Target of Action

Erythromycin propionate, like other macrolide antibiotics, primarily targets bacterial ribosomes . Specifically, it binds to the 23S ribosomal RNA molecule in the 50S subunit of ribosomes in susceptible bacterial organisms . The ribosomes are essential for protein synthesis in bacteria, enabling them to replicate .

Mode of Action

Erythromycin propionate acts by inhibiting protein synthesis in bacteria . By binding to the 23S ribosomal RNA molecule, it prevents the translocation of the elongation factor G (EF-G) from the ribosome . This action inhibits the process of protein synthesis, thereby preventing the bacteria from replicating .

Biochemical Pathways

The action of erythromycin propionate affects the protein synthesis pathway in bacteria . By inhibiting protein synthesis, it disrupts the normal functioning of the bacteria, affecting their growth and replication . The downstream effects include the inhibition of bacterial growth and the eventual death of the bacteria .

Pharmacokinetics

Erythromycin propionate exhibits certain pharmacokinetic properties that influence its bioavailability . In patients with normal liver function, erythromycin concentrates in the liver and is then excreted in the bile . Less than 5% of the orally administered dose of erythromycin is found excreted in the urine .

Result of Action

The result of erythromycin propionate’s action is the inhibition of bacterial growth and replication . By disrupting protein synthesis, it prevents the bacteria from carrying out essential functions, leading to their eventual death . This makes erythromycin propionate effective in treating a variety of bacterial infections .

Action Environment

The action, efficacy, and stability of erythromycin propionate can be influenced by various environmental factors . For instance, the pH and concentration of certain compounds can significantly influence the stability of erythromycin . Additionally, the presence of other substances, such as glucose and propanol, can affect the biosynthesis of erythromycin . Therefore, the environment in which erythromycin propionate is used can have a significant impact on its action and effectiveness .

安全和危害

Erythromycin is generally safe in those who are allergic to penicillin . More serious side effects may include Clostridium difficile colitis, liver problems, prolonged QT, and allergic reactions . Erythromycin is not removed by peritoneal dialysis or hemodialysis . In the presence of normal hepatic function, erythromycin is concentrated in the liver and is excreted in the bile .

未来方向

Erythromycin propionate has been used in the synthesis of new four-arm star poly(ether urethanes) (star PUs) for their unique topological structures and remarkable physical and chemical properties . Erythromycin ophthalmic ointment is commonly used as a harmless, cost-effective way to prevent blindness in newborns . Further large and methodologically robust studies are needed to ascertain the effectiveness of erythromycin propionate and other alternative agents in the critically ill .

属性

IUPAC Name |

[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H71NO14/c1-15-27-40(11,48)33(44)22(5)30(43)20(3)18-38(9,47)35(55-37-32(53-28(42)16-2)26(41(12)13)17-21(4)50-37)23(6)31(24(7)36(46)52-27)54-29-19-39(10,49-14)34(45)25(8)51-29/h20-27,29,31-35,37,44-45,47-48H,15-19H2,1-14H3/t20-,21-,22+,23+,24-,25+,26+,27-,29+,31+,32-,33-,34+,35-,37+,38-,39-,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQXKHPOXXXCTP-CSLYCKPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H71NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022994 | |

| Record name | Erythromycin propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

790.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erythromycin propionate | |

CAS RN |

134-36-1 | |

| Record name | Erythromycin propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythromycin propionate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythromycin propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erythromycin, 2'-propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERYTHROMYCIN PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB75CIT999 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does erythromycin propionate exert its antibacterial effect?

A1: Erythromycin propionate, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. [, , ] This binding interferes with the translocation of aminoacyl-tRNA, effectively halting the formation of polypeptide chains essential for bacterial growth and survival. [, ]

Q2: Does erythromycin propionate affect human cells?

A2: Human cells also have ribosomes, but their structure differs from bacterial ribosomes. Erythromycin propionate exhibits selective toxicity towards bacterial ribosomes, minimizing its impact on human cells. [, ]

Q3: What is the molecular formula and weight of erythromycin propionate?

A3: The molecular formula of erythromycin propionate is C40H71NO13. It has a molecular weight of 769.96 g/mol. []

Q4: Is there any spectroscopic data available for erythromycin propionate?

A4: Yes, researchers have utilized various spectroscopic techniques to characterize erythromycin propionate. Fluorometric methods have been developed for its quantification in biological samples like blood plasma. []

Q5: How stable is erythromycin propionate in different formulations?

A5: Erythromycin propionate can be formulated into various dosage forms like capsules, tablets, and ointments. [, , ] Maintaining its stability in these formulations is crucial. Factors like pH, temperature, and excipients can influence its stability. [, ]

Q6: What is the bioavailability of erythromycin propionate?

A6: Oral administration of erythromycin propionate leads to good absorption. Studies have shown that its bioavailability is superior to erythromycin base, with longer-lasting serum levels of the active antibiotic. [] Food intake can influence the absorption of erythromycin propionate. []

Q7: How is erythromycin propionate metabolized in the body?

A7: Erythromycin propionate is hydrolyzed in the body to erythromycin, its active form. This process primarily occurs in the gastrointestinal tract and liver. [, ]

Q8: What are the typical elimination routes for erythromycin propionate?

A8: Following metabolism, erythromycin is primarily excreted in bile, with a small fraction excreted in urine. []

Q9: Has erythromycin propionate demonstrated efficacy against intracellular bacteria?

A10: Research suggests that erythromycin propionate can be concentrated within human alveolar macrophages, potentially contributing to its effectiveness against intracellular pulmonary infections. [, ] Similarly, its ability to penetrate human monocytes suggests a potential role in treating infections caused by intracellular microorganisms residing within these cells. []

Q10: What are the known mechanisms of bacterial resistance to erythromycin propionate?

A11: Bacterial resistance to macrolides like erythromycin propionate can arise through various mechanisms. One common mechanism involves the modification of the ribosomal binding site, reducing the drug's affinity for the target. [] Another mechanism is the active efflux of the antibiotic from the bacterial cell.

Q11: Does resistance to erythromycin propionate confer cross-resistance to other antibiotics?

A12: Cross-resistance to other macrolide antibiotics is a concern. Bacteria resistant to erythromycin propionate may also exhibit resistance to other macrolides due to shared mechanisms of action and resistance patterns. []

Q12: What are the potential adverse effects associated with erythromycin propionate?

A13: While generally safe, erythromycin propionate can cause adverse effects, primarily gastrointestinal disturbances like nausea, vomiting, and diarrhea. [, ]

Q13: Has erythromycin propionate been linked to any serious adverse effects?

A14: In rare cases, erythromycin estolate, another ester of erythromycin, has been associated with cholestatic hepatitis, a potentially serious liver condition. [, ] The risk of this adverse effect with erythromycin propionate is considered lower.

Q14: Are there any specific drug delivery strategies being explored for erythromycin propionate?

A15: Researchers are continually exploring innovative drug delivery systems to enhance the therapeutic efficacy and reduce the potential side effects of antibiotics like erythromycin propionate. These strategies include nanoparticle-based delivery systems, liposomal formulations, and targeted delivery approaches. []

Q15: What analytical techniques are commonly used to quantify erythromycin propionate in biological samples?

A16: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a widely employed technique for the precise and sensitive measurement of erythromycin propionate in plasma and other biological matrices. [, ] Microbiological assays are also used, offering a cost-effective alternative for determining antibiotic concentrations. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine](/img/structure/B86282.png)

![2-Azaspiro[4.5]decane](/img/structure/B86298.png)

![Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate](/img/structure/B86299.png)